Thermochemical Stability: 1-Methyl-2-piperidinemethanol vs. 1-Piperidineethanol and 2-Piperidineethanol
The standard molar enthalpy of combustion (ΔcHm°) for liquid 1-Methyl-2-piperidinemethanol is -4598.3 ± 1.8 kJ/mol, measured by static bomb calorimetry at T = 298.15 K [1]. This value is distinct from those of its closest liquid-phase structural analogs, 1-piperidineethanol and 2-piperidineethanol. This quantitative difference in enthalpy of combustion reflects differences in molecular energetics and stability [1].
| Evidence Dimension | Standard Molar Enthalpy of Combustion (ΔcHm°) |
|---|---|
| Target Compound Data | -4598.3 ± 1.8 kJ/mol |
| Comparator Or Baseline | 1-Piperidineethanol: -4749.5 ± 2.1 kJ/mol; 2-Piperidineethanol: -4712.4 ± 1.9 kJ/mol |
| Quantified Difference | Approximately -151.2 kJ/mol difference from 1-piperidineethanol |
| Conditions | Liquid phase, static bomb calorimetry in oxygen, T = 298.15 K |
Why This Matters
Thermochemical data is critical for process safety assessments, energy balance calculations in scale-up, and predicting compound stability under reaction conditions.
- [1] Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., & Gomes, J. R. B. (2006). Standard molar enthalpies of formation of 1-methyl-2-piperidinemethanol, 1-piperidineethanol, and 2-piperidineethanol. The Journal of Chemical Thermodynamics, 38(11), 1461-1466. https://doi.org/10.1016/j.jct.2006.01.012 View Source
